molecular formula C7H5ClF2O B6331155 1-Chloro-2,3-difluoro-4-methoxybenzene CAS No. 1261808-32-5

1-Chloro-2,3-difluoro-4-methoxybenzene

Cat. No. B6331155
CAS RN: 1261808-32-5
M. Wt: 178.56 g/mol
InChI Key: OQRDYVLYQUOVCG-UHFFFAOYSA-N
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Description

“1-Chloro-2,3-difluoro-4-methoxybenzene” is a chemical compound with the molecular formula C7H5ClF2O . It has a molecular weight of 178.57 . This compound is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for “1-Chloro-2,3-difluoro-4-methoxybenzene” is 1S/C7H5ClF2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 . This code provides a standard way to encode the molecular structure using text.


Chemical Reactions Analysis

While specific chemical reactions involving “1-Chloro-2,3-difluoro-4-methoxybenzene” are not detailed in the search results, it’s important to note that benzene derivatives can undergo nucleophilic substitution reactions . The presence of electron-withdrawing groups can enhance the rate of substitution .


Physical And Chemical Properties Analysis

“1-Chloro-2,3-difluoro-4-methoxybenzene” is a liquid . Its molecular weight is 178.57 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Electrochemical Studies and Environmental Concerns

  • Electrochemical Reduction of Environmental Pollutants: Research includes the study of electrochemical reduction processes for chlorinated and methoxylated compounds, indicating potential applications in pollution control and environmental remediation. One study explored the electrochemical reduction of methyl triclosan, a chlorinated and methoxylated benzene derivative, highlighting its relevance as an environmental pollutant and its microbial methylation from triclosan. This suggests potential electrochemical pathways for degradation or conversion of similar compounds, including 1-Chloro-2,3-difluoro-4-methoxybenzene, to less harmful products (Peverly et al., 2014).

Synthesis and Chemical Reactions

  • Synthesis of Halogenated and Methoxylated Aromatic Compounds: Research on the synthesis of halogenated and methoxylated aromatic compounds can provide a foundation for understanding the chemical reactions and potential applications of 1-Chloro-2,3-difluoro-4-methoxybenzene. For example, studies on the preparation of high-purity chloro-difluorobenzenes illustrate methods to isolate specific isomers for use in agricultural and pharmaceutical applications, suggesting that similar synthetic techniques could be applied to the production and purification of 1-Chloro-2,3-difluoro-4-methoxybenzene for similar uses (Moore, 2003).

Analytical and Environmental Chemistry

  • Analytical Applications and Environmental Degradation: Studies on the degradation of sunscreen agents in the presence of sodium hypochlorite have identified chlorinated breakdown products, demonstrating the reactivity of methoxybenzene compounds under certain conditions. This research can inform the understanding of the environmental fate and potential analytical detection methods for 1-Chloro-2,3-difluoro-4-methoxybenzene and its degradation products (Gackowska et al., 2015).

Safety and Hazards

While specific safety and hazard information for “1-Chloro-2,3-difluoro-4-methoxybenzene” is not available in the search results, it’s important to handle all chemical compounds with appropriate safety measures. For instance, “4-Chloro-1,2-difluorobenzene”, a similar compound, is known to be a flammable liquid and vapour. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-chloro-2,3-difluoro-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRDYVLYQUOVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2,3-difluoro-4-methoxybenzene

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